molecular formula C9H12F2O B6199962 1-ethynyl-4,4-difluoro-1-methoxycyclohexane CAS No. 2694728-51-1

1-ethynyl-4,4-difluoro-1-methoxycyclohexane

Cat. No.: B6199962
CAS No.: 2694728-51-1
M. Wt: 174.2
InChI Key:
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Description

1-ethynyl-4,4-difluoro-1-methoxycyclohexane is an organic compound with the molecular formula C9H12F2O It is characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-4,4-difluoro-1-methoxycyclohexane typically involves the introduction of the ethynyl group and the difluoro substituents onto a cyclohexane ring. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms, followed by the addition of an ethynyl group through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-ethynyl-4,4-difluoro-1-methoxycyclohexane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethynyl-4,4-difluoro-1-methoxycyclohexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-ethynyl-4,4-difluoro-1-methoxycyclohexane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the difluoro substituents can influence the compound’s reactivity and stability. The methoxy group can also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethynyl-4,4-difluoro-1-methoxycyclohexane is unique due to the combination of its ethynyl, difluoro, and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethynyl-4,4-difluoro-1-methoxycyclohexane involves the addition of an ethynyl group to 4,4-difluorocyclohexanone, followed by reduction of the carbonyl group to a methoxy group.", "Starting Materials": [ "4,4-difluorocyclohexanone", "Sodium ethynide", "Methanol", "Hydrogen gas", "Palladium on carbon catalyst" ], "Reaction": [ "Add sodium ethynide to 4,4-difluorocyclohexanone in methanol to form 1-ethynyl-4,4-difluorocyclohexanone", "Reduce the carbonyl group of 1-ethynyl-4,4-difluorocyclohexanone to a methoxy group using hydrogen gas and a palladium on carbon catalyst to form 1-ethynyl-4,4-difluoro-1-methoxycyclohexane" ] }

CAS No.

2694728-51-1

Molecular Formula

C9H12F2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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